molecular formula C9H14N2 B6317831 5-Methyl-6-isopropyl-3-pyridinamine;  95% CAS No. 1702744-86-2

5-Methyl-6-isopropyl-3-pyridinamine; 95%

Cat. No. B6317831
CAS RN: 1702744-86-2
M. Wt: 150.22 g/mol
InChI Key: XMYAOHBETPZLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6-isopropyl-3-pyridinamine (5M6IP3P) is an organic compound with a molecular formula of C7H12N2. It is a white, crystalline solid with a melting point of 126-128°C. 5M6IP3P has been studied for its potential applications in scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

5-Methyl-6-isopropyl-3-pyridinamine; 95% has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of novel compounds, such as pyridinium salts and amides, as well as for the synthesis of peptides and peptidomimetics. 5-Methyl-6-isopropyl-3-pyridinamine; 95% has also been used as a ligand for the coordination of transition metals, such as nickel, cobalt, and zinc, for the synthesis of coordination polymers.

Mechanism of Action

The mechanism of action of 5-Methyl-6-isopropyl-3-pyridinamine; 95% is not yet fully understood, but it is believed to involve the formation of a covalent bond between the amine group of the compound and the substrate. This covalent bond is then stabilized by hydrogen bonding and van der Waals interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-6-isopropyl-3-pyridinamine; 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-fungal properties in vitro. It has also been shown to inhibit the growth of certain types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

5-Methyl-6-isopropyl-3-pyridinamine; 95% has several advantages for use in lab experiments, including its relatively low cost, its stability at room temperature, and its solubility in both water and organic solvents. However, it is also limited by its low solubility in some solvents, such as hexane, and its sensitivity to light and air.

Future Directions

Given the potential applications of 5-Methyl-6-isopropyl-3-pyridinamine; 95% in scientific research, there are several potential future directions for its use. These include the development of new synthetic methods for its synthesis, the exploration of its biological activity in vivo, and the development of new applications for its use, such as in drug design and delivery. Additionally, further research is needed to better understand the mechanism of action of 5-Methyl-6-isopropyl-3-pyridinamine; 95% and its biochemical and physiological effects.

Synthesis Methods

5-Methyl-6-isopropyl-3-pyridinamine; 95% can be synthesized from pyridine and isopropyl bromide in a two-step synthesis. In the first step, pyridine is reacted with bromoacetone in the presence of a base, such as potassium carbonate, to form 2-bromo-3-methyl-6-isopropylpyridine. In the second step, the 2-bromo-3-methyl-6-isopropylpyridine is reacted with sodium amide in an inert atmosphere to form 5-Methyl-6-isopropyl-3-pyridinamine; 95%.

properties

IUPAC Name

5-methyl-6-propan-2-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAOHBETPZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-6-isopropyl-3-pyridinamine

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